3-bromo-N-(3-chloro-4-cyanophenyl)benzamide
Overview
Description
3-bromo-N-(3-chloro-4-cyanophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromine, chlorine, and cyano functional groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(3-chloro-4-cyanophenyl)benzamide typically involves a multi-step process. One common method includes the following steps:
Chlorination: The addition of a chlorine atom to the phenyl ring.
Amidation: The formation of the benzamide structure through a reaction between an amine and a carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(3-chloro-4-cyanophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: Where one functional group is replaced by another.
Oxidation Reactions: Involving the addition of oxygen or removal of hydrogen.
Reduction Reactions: Involving the addition of hydrogen or removal of oxygen.
Common Reagents and Conditions
Substitution: Reagents such as halides or nucleophiles under basic or acidic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may alter the oxidation state of the compound.
Scientific Research Applications
3-bromo-N-(3-chloro-4-cyanophenyl)benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Material Science: Use in the synthesis of advanced materials with specific properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 3-bromo-N-(3-chloro-4-cyanophenyl)benzamide involves its interaction with specific molecular targets. The presence of bromine, chlorine, and cyano groups may influence its binding affinity and specificity towards certain enzymes or receptors. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-(4-chlorophenyl)benzamide
- 3-bromo-N-(3-cyanophenyl)benzamide
- N-(3-chloro-4-cyanophenyl)benzamide
Uniqueness
3-bromo-N-(3-chloro-4-cyanophenyl)benzamide is unique due to the combination of bromine, chlorine, and cyano groups attached to the benzamide core. This specific arrangement of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-bromo-N-(3-chloro-4-cyanophenyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClN2O/c15-11-3-1-2-9(6-11)14(19)18-12-5-4-10(8-17)13(16)7-12/h1-7H,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJFCZKSANVYJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=CC(=C(C=C2)C#N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001260368 | |
Record name | 3-Bromo-N-(3-chloro-4-cyanophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001260368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349401-85-0 | |
Record name | 3-Bromo-N-(3-chloro-4-cyanophenyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=349401-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-N-(3-chloro-4-cyanophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001260368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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